

Molecular weight of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Ethyl piperidine-3-carboxylate

Cat. No.: B1584052

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight Determination of **(S)-Ethyl piperidine-3-carboxylate**

Executive Summary

(S)-Ethyl piperidine-3-carboxylate is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.^[1] The precise characterization of its molecular properties is a non-negotiable prerequisite for its use in drug discovery and development, where purity and identity directly impact biological activity and safety. This guide provides a comprehensive framework for the definitive determination of the molecular weight of **(S)-Ethyl piperidine-3-carboxylate**. Moving beyond a simple statement of the theoretical value, we delve into the causality behind experimental choices, presenting a self-validating system that integrates high-resolution mass spectrometry with elemental analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, field-proven methodology for the characterization of this and similar small molecules.

Core Identity and Physicochemical Profile

Before undertaking any experimental analysis, a thorough understanding of the target molecule's fundamental properties is essential. This foundational knowledge informs instrument selection, sample preparation, and data interpretation.

Chemical Identity

- Systematic Name: (3S)-piperidine-3-carboxylic acid ethyl ester
- Common Synonyms: (S)-Ethyl nipecotate, (+)-Ethyl nipecotate[2]
- CAS Number: 37675-18-6[3]
- Molecular Formula: C₈H₁₅NO₂[3][4]

Physicochemical Properties

The physical characteristics of **(S)-Ethyl piperidine-3-carboxylate** dictate its handling, storage, and the selection of appropriate analytical solvents and conditions.

Property	Value	Source(s)
Molecular Weight	157.21 g/mol	[3][4]
Appearance	Colorless to light yellow clear liquid	[5]
Density	~1.043 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} ~1.471	
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane)	[6]
Flash Point	~76.7 °C (170.1 °F)	

The Theoretical Bedrock: Calculated Molecular Weight and Exact Mass

The molecular formula, C₈H₁₅NO₂, allows for the a priori calculation of the molecular weight, which serves as the benchmark for all experimental measurements. It is crucial to distinguish between average molecular weight and monoisotopic (exact) mass.

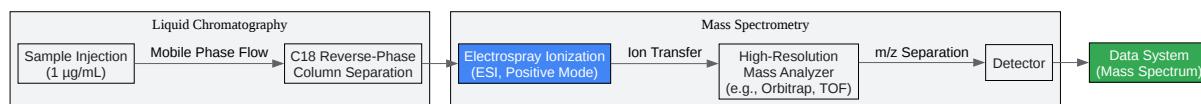
- Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (157.21 g/mol) used for stoichiometric calculations in the laboratory.
 - $(8 \times 12.011) + (15 \times 1.008) + (1 \times 14.007) + (2 \times 15.999) = 157.21 \text{ g/mol}$
- Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ^{12}C , ^1H , ^{14}N , ^{16}O). This is the value measured by high-resolution mass spectrometry.
 - $(8 \times 12.00000) + (15 \times 1.00783) + (1 \times 14.00307) + (2 \times 15.99491) = 157.11028 \text{ Da}$ [\[4\]](#)

Accurate mass measurement is paramount in modern analytical chemistry, as it provides a high degree of confidence in assigning the correct molecular formula to an unknown signal, a critical step in impurity identification and metabolite characterization.

A Dual-Pillar Approach to Molecular Weight Verification

Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical development. We advocate for a self-validating system that pairs the precision of mass spectrometry with the fundamental truth of elemental analysis.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)


Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[\[7\]](#) For a polar, non-volatile compound like **(S)-Ethyl piperidine-3-carboxylate**, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[\[8\]](#)

Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the intact molecular ion. The piperidine nitrogen is basic and readily accepts a proton in the acidic mobile phase, making positive-ion mode ESI ($[\text{M}+\text{H}]^+$) exceptionally sensitive for this class of compounds.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

- Sample Preparation: Prepare a 1 mg/mL stock solution of **(S)-Ethyl piperidine-3-carboxylate** in methanol. Dilute this stock 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 μ g/mL.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
 - Scan Range: 50 - 500 m/z.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Data Acquisition: Full scan mode on a high-resolution instrument (e.g., Orbitrap or TOF).

Expected Outcome: The primary ion observed will be the protonated molecule, $[M+H]^+$, at an m/z of 158.11756. The high-resolution instrument should measure this mass with an error of less than 5 ppm, providing strong evidence for the $C_8H_{15}NO_2$ molecular formula.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for LC-HRMS analysis.

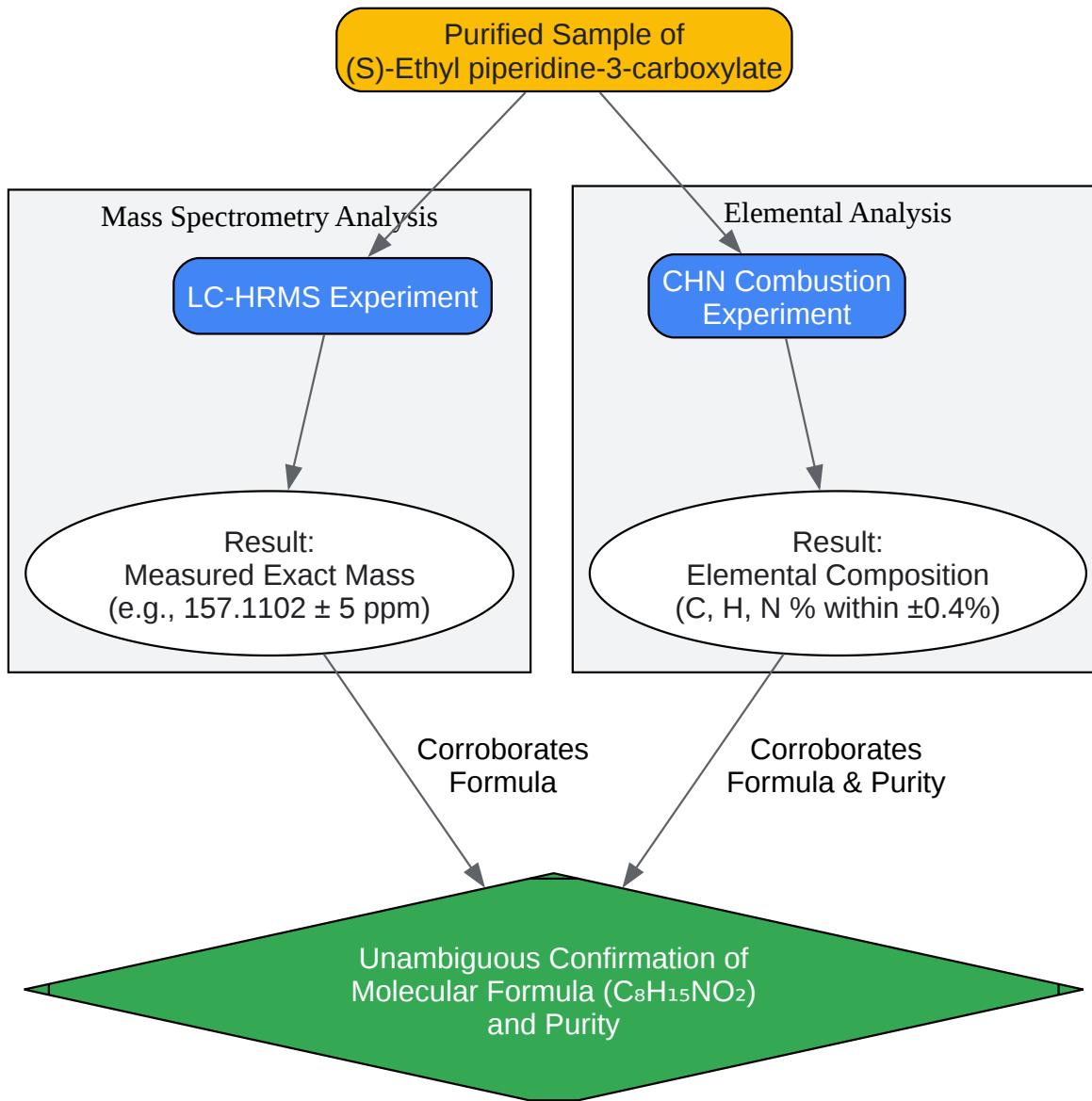
Pillar 2: Elemental Analysis (CHN Analysis)

While HRMS provides an extremely precise mass measurement, elemental analysis offers orthogonal validation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen in the sample.[9] This technique confirms the empirical formula and, by extension, the molecular formula when combined with the nominal mass from MS.[10]

Causality of Method Selection: CHN analysis is a fundamental, destructive technique that provides the elemental composition of a pure organic compound.[10][11] A result that falls within the accepted tolerance (typically $\pm 0.4\%$) of the theoretical values is a powerful indicator of both the correct molecular formula and high sample purity.

Experimental Protocol: Combustion-Based CHN Analysis

- **Sample Preparation:** Accurately weigh approximately 2-3 mg of the purified **(S)-Ethyl piperidine-3-carboxylate** sample into a tin capsule.
- **Combustion:** The sample is dropped into a high-temperature furnace ($\sim 900\text{-}1000\text{ }^{\circ}\text{C}$) with a constant stream of pure oxygen. This process quantitatively converts all carbon to CO_2 , hydrogen to H_2O , and nitrogen to N_2 gas (and N_xO_y oxides).
- **Reduction & Separation:** The combustion gas mixture is passed over heated copper to reduce any nitrogen oxides back to N_2 . The resulting mixture of CO_2 , H_2O , and N_2 is then passed through a chromatographic column that separates the individual gases.


- **Detection:** A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
- **Calculation:** The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.

Expected Outcome: The experimental percentages should align closely with the theoretical values calculated from the formula $C_8H_{15}NO_2$.

Element	Theoretical %	Acceptable Range ($\pm 0.4\%$)
Carbon (C)	61.12%	60.72% - 61.52%
Hydrogen (H)	9.62%	9.22% - 10.02%
Nitrogen (N)	8.91%	8.51% - 9.31%

Integrated Data Validation: A Self-Confirming System

The true power of this dual-pillar approach lies in the integration of the results. Neither technique alone provides absolute certainty, but together they form a self-validating system that leaves little room for ambiguity.

[Click to download full resolution via product page](#)

Fig. 2: Logical flow for integrated data validation.

This integrated approach is trustworthy because the two techniques are based on entirely different physical principles. An impurity in the sample would likely cause the elemental analysis to deviate significantly from the theoretical values, while also potentially appearing as

a separate signal in the mass spectrum. When the high-precision mass measurement from HRMS perfectly matches the elemental ratios from CHN analysis, the confidence in the assigned structure and its molecular weight becomes exceptionally high.

A Note on Chirality

It is critical to remember that standard mass spectrometry is "chirally blind"—it cannot distinguish between enantiomers because they have identical masses.^{[12][13]} Therefore, while the methods described herein will confirm the molecular weight of ethyl piperidine-3-carboxylate, they will not confirm that the sample is the pure (S)-enantiomer. The verification of enantiomeric purity requires a separate chiral analysis, typically via chiral High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Conclusion

The determination of the molecular weight of **(S)-Ethyl piperidine-3-carboxylate** is a foundational step in its application within research and drug development. A calculated value of 157.21 g/mol (average mass) and 157.11028 Da (exact mass) is the theoretical target. However, robust experimental verification is mandatory. By employing a dual-pillar strategy that combines the high precision of LC-HRMS with the fundamental compositional data from CHN elemental analysis, scientists can create a self-validating data package. This integrated approach provides an unambiguous confirmation of the molecular formula and, consequently, the molecular weight, ensuring the integrity and reliability of subsequent scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. Ethyl (3S)-piperidine-3-carboxylate Supplier China | CAS 259474-63-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 8. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- To cite this document: BenchChem. [Molecular weight of (S)-Ethyl piperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584052#molecular-weight-of-s-ethyl-piperidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com